

# Technical Support Center: Balcinrenone Treatment and Hyperkalemia Risk Management

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Compound of Interest		
Compound Name:	Balcinrenone	
Cat. No.:	B605790	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the risk of hyperkalemia during experiments with **Balcinrenone** (AZD9977).

## **Frequently Asked Questions (FAQs)**

Q1: What is **Balcinrenone** and how does it relate to hyperkalemia?

**Balcinrenone** (also known as AZD9977) is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator.[1] It is designed to provide the cardio-renal protective benefits of mineralocorticoid receptor antagonists (MRAs) while potentially reducing the risk of hyperkalemia, a common side effect of traditional steroidal MRAs like spironolactone and eplerenone.[1][2] The mechanism of action involves modulating the MR to block the effects of aldosterone, a hormone that promotes sodium and water retention and potassium excretion.
[1] Preclinical studies suggested a lower risk of hyperkalemia with **Balcinrenone** compared to eplerenone, as it did not alter the urinary sodium-to-potassium ratio in animal models.[3][4][5] However, clinical trials have shown that **Balcinrenone** can still lead to increases in serum potassium.[6][7][8]

Q2: What is the observed incidence of hyperkalemia in clinical trials with **Balcinrenone**?

Data from Phase IIb clinical trials provide insights into the incidence of hyperkalemia with **Balcinrenone** treatment, typically in combination with dapagliflozin.



In the MIRO-CKD trial, which studied patients with chronic kidney disease, the rates of investigator-reported hyperkalemia were as follows:

- 6% in the **Balcinrenone** 15 mg + Dapagliflozin 10 mg group.[7][9]
- 7% in the **Balcinrenone** 40 mg + Dapagliflozin 10 mg group.[7][9]
- 5% in the Dapagliflozin 10 mg + Placebo group.[7][9]

In the MIRACLE trial, conducted in patients with heart failure and chronic kidney disease, there were possible dose-dependent increases in serum potassium levels.[6][8][10] Hyperkalemia as an adverse event led to the discontinuation of the drug in two participants receiving **Balcinrenone** plus dapagliflozin, while no participants in the dapagliflozin plus placebo group discontinued due to hyperkalemia.[6][8][10]

Q3: What are the key risk factors for developing hyperkalemia during **Balcinrenone** treatment?

Based on the established knowledge of MRAs and the patient populations in **Balcinrenone** clinical trials, key risk factors for hyperkalemia include:

- Impaired Kidney Function: Patients with a lower estimated glomerular filtration rate (eGFR) are at a higher risk.[11]
- Baseline Serum Potassium: Higher baseline potassium levels are a significant predictor.
   Clinical trials have inclusion criteria specifying a baseline serum potassium, for example, between 3.5 and 5.0 mmol/L.[12][13][14]
- Concomitant Medications: The use of other drugs that can increase serum potassium, such as renin-angiotensin-aldosterone system (RAAS) inhibitors (e.g., ACE inhibitors, ARBs), is a major risk factor.[11]
- Diabetes: Patients with diabetes may have a higher predisposition to hyperkalemia.[15]

#### **Troubleshooting Guide**

Problem: An unexpected rise in serum potassium is observed in a subject after initiating **Balcinrenone**.



#### 1. Immediate Verification:

- Repeat the serum potassium measurement to rule out pseudohyperkalemia (a falsely elevated reading due to hemolysis of the blood sample).
- 2. Review Experimental Protocol and Subject Characteristics:
- Confirm Dosing: Ensure the correct dose of Balcinrenone was administered.
- Assess Renal Function: Check the subject's most recent eGFR. A decline in renal function can precipitate hyperkalemia.
- Review Concomitant Medications: Verify if there have been any recent changes to medications that could affect potassium levels (e.g., initiation or dose increase of RAAS inhibitors, NSAIDs).
- Dietary Intake: Assess for any significant recent increase in dietary potassium intake.
- 3. Follow Management Guidelines (adapted from non-steroidal MRA protocols):
- Temporary Interruption or Dose Reduction: If serum potassium levels exceed a predefined threshold (e.g., >5.5 mmol/L), consider temporarily holding **Balcinrenone** or reducing the dose, as per your experimental protocol.[15][16]
- Increased Monitoring: Increase the frequency of serum potassium monitoring (e.g., within 72 hours) until levels stabilize.[15]
- Consider Potassium Binders: For persistent elevations, the use of potassium-binding agents may be considered, although this would be a confounding factor in many research settings.
   [15]

### **Data Summary**

Table 1: Hyperkalemia Incidence in the MIRO-CKD Phase IIb Trial



Treatment Group	Number of Participants (n)	Incidence of Hyperkalemia (%)
Balcinrenone 15 mg + Dapagliflozin 10 mg	108	6%[7][9]
Balcinrenone 40 mg + Dapagliflozin 10 mg	110	7%[7][9]
Dapagliflozin 10 mg + Placebo	106	5%[7][9]

Table 2: Serum Potassium-Based Action Protocol (Adapted from Finerenone Guidelines)

Serum Potassium Level (mmol/L)	Recommended Action	
≤ 5.5	Continue Balcinrenone treatment. Re-measure potassium as per protocol schedule.	
> 5.5 to < 6.0	Withhold Balcinrenone. Re-measure potassium frequently until normalized. Consider restarting at a lower dose.[16]	
≥ 6.0	Discontinue Balcinrenone. Implement measures to reduce potassium and monitor closely.[16]	

## **Experimental Protocols**

Protocol 1: Serum Potassium Monitoring During Balcinrenone Treatment

- Baseline Assessment: Measure serum potassium and eGFR prior to the first dose of Balcinrenone. Subjects should have a serum potassium level within the protocol-defined normal range (e.g., ≤ 5.0 mmol/L).[12][13]
- Initial Monitoring Phase:
  - Measure serum potassium at 1 week and 4 weeks after treatment initiation.[2][17]
  - If the dose of **Balcinrenone** is adjusted, repeat serum potassium measurement at 1 week and 4 weeks after the dose change.[17]



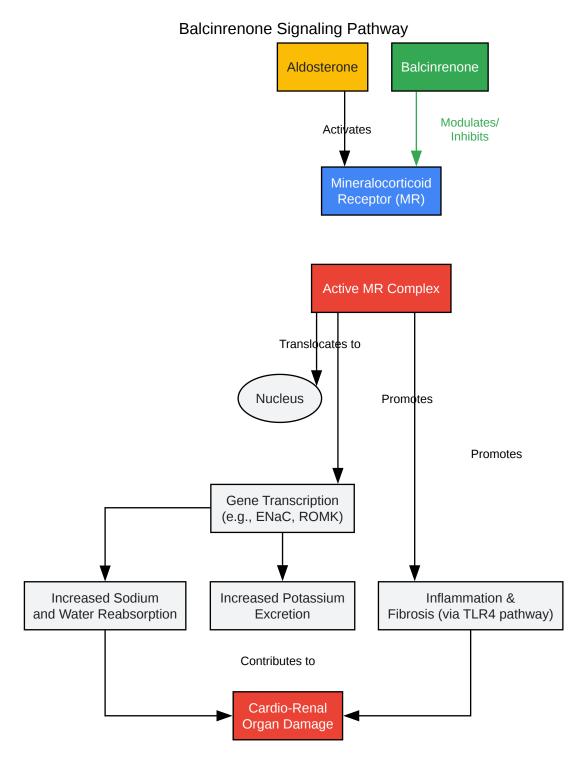




- Ongoing Monitoring:
  - For subjects with stable serum potassium and renal function, continue monitoring at regular intervals (e.g., every 3-6 months).[16]
  - Increase monitoring frequency for subjects with declining eGFR, borderline high potassium levels, or those on concomitant medications that pose a hyperkalemia risk.[16]
- Action Thresholds: Establish clear action thresholds for elevated potassium levels as outlined in your study protocol (refer to Table 2 for an example).

#### **Visualizations**

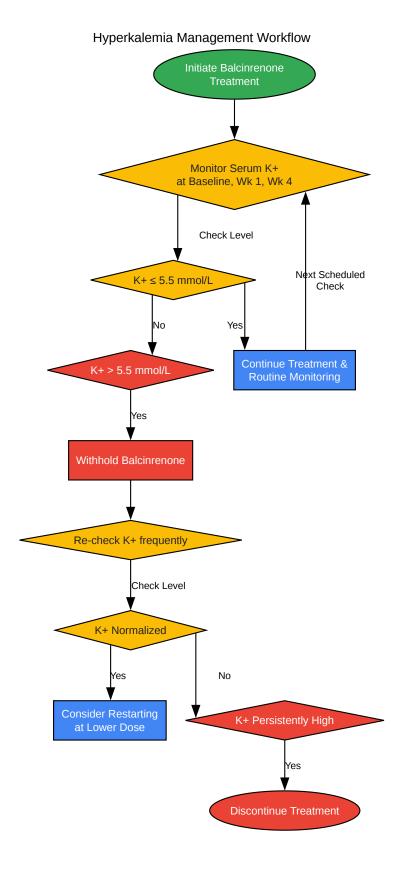




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Caption: Balcinrenone's mechanism of action on the Mineralocorticoid Receptor pathway.





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Caption: Logical workflow for monitoring and managing hyperkalemia during **Balcinrenone** treatment.

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